2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide
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Overview
Description
2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is a chemical compound with a molecular formula of C13H13NO2 It is a derivative of carbazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide typically involves the reduction of carbazole derivatives. One common method is the hydrogenation of carbazole in the presence of a palladium catalyst. The reaction conditions often include a solvent such as ethanol and a hydrogen pressure of around 50 psi. The reaction is carried out at room temperature for several hours to ensure complete reduction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow hydrogenation. This method allows for the efficient production of large quantities of the compound under controlled conditions. The use of high-pressure reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives.
Reduction: Further reduction can lead to the formation of fully saturated carbazole derivatives.
Substitution: The amide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Carbazole derivatives with various functional groups.
Reduction: Fully saturated carbazole derivatives.
Substitution: Substituted carbazole derivatives with different functional groups.
Scientific Research Applications
2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydrocarbazole: A similar compound with a fully saturated carbazole ring.
Carbazole: The parent compound with an aromatic ring structure.
5,6,7,8-tetrahydrocarbazole: Another derivative with a different substitution pattern.
Uniqueness
2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is unique due to its specific substitution pattern and functional groups. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical and biological properties compared to other carbazole derivatives.
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide |
InChI |
InChI=1S/C13H14N2O/c14-13(16)10-6-3-5-9-8-4-1-2-7-11(8)15-12(9)10/h3,5-6,15H,1-2,4,7H2,(H2,14,16) |
InChI Key |
TUPYAMVYMHXIQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)N |
Origin of Product |
United States |
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